molecular formula C21H19NO5S B2841918 [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate CAS No. 848060-94-6

[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate

Cat. No.: B2841918
CAS No.: 848060-94-6
M. Wt: 397.45
InChI Key: YIUPOEGYCKEMGL-UHFFFAOYSA-N
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Description

[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features an ethoxy and methoxy substituted phenyl group, as well as a formylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Substitution Reactions: The ethoxy and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Esterification: The formylbenzoate moiety is attached via esterification, where the carboxylic acid group of 4-formylbenzoic acid reacts with an alcohol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 4-formylbenzoic acid derivative.

    Reduction: 4-hydroxymethylbenzoate derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its thiazole ring is a common motif in many biologically active molecules, making it a valuable tool for drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to a physiological response. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate
  • [2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate
  • [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-methylbenzoate

Uniqueness

Compared to similar compounds, [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This dual substitution pattern can influence its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-3-26-18-9-8-16(10-19(18)25-2)20-22-17(13-28-20)12-27-21(24)15-6-4-14(11-23)5-7-15/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUPOEGYCKEMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)COC(=O)C3=CC=C(C=C3)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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